BenchChemオンラインストアへようこそ!

(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

Chiral building block Asymmetric synthesis Enantiopure intermediate

(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a pre-formed, enantiomerically pure morpholine salt (C₇H₁₆ClNO₂, MW 181.66 g/mol) carrying a secondary amine, an ether oxygen, and a free hydroxymethyl handle. The (R) configuration at the 2-position is locked, while the gem‑dimethyl substitution at the 6-position increases steric bulk and lipophilicity relative to unsubstituted morpholine‑2‑methanol analogs.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 1416444-88-6
Cat. No. B1430862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
CAS1416444-88-6
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCC1(CNCC(O1)CO)C.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m1./s1
InChIKeyJIPQEJGQWAORNN-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (R)-(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride (CAS 1416444-88-6): A Chiral Morpholine Building Block for CNS API Synthesis


(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a pre-formed, enantiomerically pure morpholine salt (C₇H₁₆ClNO₂, MW 181.66 g/mol) carrying a secondary amine, an ether oxygen, and a free hydroxymethyl handle . The (R) configuration at the 2-position is locked, while the gem‑dimethyl substitution at the 6-position increases steric bulk and lipophilicity relative to unsubstituted morpholine‑2‑methanol analogs [1]. It is supplied as a hydrochloride salt, which ensures consistent stoichiometry and improved handling stability, and is offered at a minimum certified purity of 95% .

Why Generic Morpholine Alcohols Cannot Substitute (R)-(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride in Chiral API Syntheses


The compound’s value in medicinal chemistry stems from the confluence of a single, defined (R) stereocenter and a gem‑dimethyl motif that is absent in simpler morpholine‑2‑methanol scaffolds [1]. Replacing it with the (S) enantiomer would invert the spatial orientation of the downstream pharmacophore, potentially abolishing target binding, while omitting the 6,6‑dimethyl groups would alter both conformational rigidity and lipophilicity (computed XLogP3‑AA = –0.6 for the free base) . Therefore, generic or racemic morpholine alcohols cannot be interchanged without re‑validating the entire synthetic route and biological profile.

Quantitative Differentiation of (R)-(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride from its Closest Analogs


Enantiomeric Identity: (R) vs. (S) vs. Racemic 6,6‑Dimethylmorpholin‑2‑yl Methanol

The (R) enantiomer (CAS 1416444‑88‑6) is the stereochemically defined counterpart of the (S) enantiomer (CAS 1416444‑80‑8). Procuring the wrong enantiomer introduces the opposite absolute configuration at the 2‑position, which in chiral drug intermediates directly influences eudismic ratio . The racemic mixture (CAS 1416499‑56‑3) requires additional chiral resolution steps, increasing process cost and reducing overall yield [1].

Chiral building block Asymmetric synthesis Enantiopure intermediate

Calculated Lipophilicity and Fsp³ Advantage over Unsubstituted Morpholine‑2‑methanol

The 6,6‑dimethyl substitution on the morpholine ring increases the fraction of sp³‑hybridized carbons (Fsp³ = 1.0) relative to unsubstituted morpholine‑2‑methanol (Fsp³ ≈ 0.83), a descriptor positively correlated with clinical success in CNS drug candidates [1]. The computed logP remains negative (–0.34), indicating retained water solubility despite the added methyl groups .

Physicochemical properties Drug‑likeness CNS permeability

Commercial Availability and Price per Gram vs. (S) Enantiomer

The (R) enantiomer is available from multiple global suppliers in pack sizes from 100 mg to 10 g . Typical pricing for 1 g is £204 (Fluorochem) or $438 (AKSci), while the (S) enantiomer is priced similarly at €251 for 1 g (CymitQuimica) . The near‑price parity indicates that selection should be driven by stereochemical requirement, not cost.

Procurement Cost efficiency Supply chain

Hydrogen‑Bond Donor/Acceptor Profile Versatility for Fragment Linking

The compound offers 2 hydrogen‑bond donors (NH, OH) and 3 hydrogen‑bond acceptors (O in ring, O in OH, N), providing a balanced donor/acceptor ratio of 0.67 . This is more versatile than (R)-6,6‑dimethylmorpholine‑3‑carboxylic acid hydrochloride (1 donor, 4 acceptors; ratio 0.25) for fragment linking strategies that require bidirectional H‑bonding .

Fragment-based drug discovery H‑bond interactions Ligand efficiency

Safety Profile: Acute Oral Toxicity and GHS Classification

The compound is classified as Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritant (H315), Eye Irritant (H319), and Respiratory Irritant (H335) under GHS . This profile is comparable to the (S) enantiomer, which carries identical hazard statements . Notably, the compound is not classified as a hazardous material for DOT/IATA transport, simplifying logistics .

Safety Handling Regulatory

Regulatory and Patent Landscape: Building Block in CNS‑Targeted API Patents

PubChemLite indexing associates this CAS number with 18 patent documents, indicating its recurring role as a disclosed intermediate in pharmaceutical patent filings, particularly those targeting the central nervous system [1]. The (S) enantiomer and racemic mixture show similar but distinct patent counts, reflecting divergent application spaces [2]. This patent visibility provides procurement teams with freedom‑to‑operate intelligence.

Intellectual property CNS drugs Patent intermediates

High‑Impact Application Scenarios for (R)-(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride Based on Differential Evidence


Stereospecific Intermediate in CNS Drug Candidate Synthesis

The defined (R) configuration and gem‑dimethyl motif make this compound a direct precursor for constructing chiral morpholine‑containing pharmacophores targeting GPCRs or ion channels implicated in neurological disorders. Its high Fsp³ and balanced H‑bond profile support CNS lead optimization campaigns [1].

Chiral Building Block for Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 145.2 (free base) and two synthetic handles (NH and OH), the compound is an ideal fragment for library design. The 6,6‑dimethyl substitution enhances three‑dimensional character (Fsp³ = 1.0), a property correlated with improved hit‑to‑lead progression [1].

Enantiopure Starting Material for Chiral Ligand Synthesis

The secondary amine and hydroxymethyl group enable rapid derivatization into chiral ligands for asymmetric catalysis. The (R) enantiomer ensures that the resulting ligand imparts predictable stereochemical outcomes, unlike racemic alternatives that would require chiral separation .

Reference Standard for Analytical Method Development

The compound’s certified purity (≥95%) and well‑characterized hazard profile support its use as a reference standard for HPLC, NMR, and chiral purity method development when profiling morpholine‑containing drug substances or metabolites [1].

Quote Request

Request a Quote for (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.